

Synthesis of Tert-butyl (4-hydroxycyclohexyl)carbamate: An Application Note and Detailed Protocol

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Compound of Interest

Compound Name: *Tert-butyl (4-hydroxycyclohexyl)carbamate*

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Abstract

This document provides a comprehensive guide for the synthesis of **tert-butyl (4-hydroxycyclohexyl)carbamate**, a valuable intermediate in pharmaceutical and organic synthesis. The protocol details the N-tert-butoxycarbonylation (Boc) protection of 4-aminocyclohexanol. Included are a step-by-step experimental procedure, a summary of key quantitative data, and a visual representation of the experimental workflow. This guide is intended to facilitate the efficient and reproducible synthesis of this important building block.

Introduction

Tert-butyl (4-hydroxycyclohexyl)carbamate is a bifunctional molecule that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients. The presence of a protected amine and a free hydroxyl group allows for selective functionalization, making it a versatile tool in multi-step synthetic routes. The most common method for its preparation is the protection of the amino group of 4-aminocyclohexanol with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride). This reaction is generally high-yielding and proceeds under mild conditions.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **tert-butyl (4-hydroxycyclohexyl)carbamate**.

| Parameter | Value | Reference |
|--|---|-----------|
| Reactants | | |
| 4-Aminocyclohexanol Hydrochloride | 1.0 equivalent | [1] |
| Poly(4-vinylpyridine) (or other suitable base) | 2.0 equivalents | [1] |
| Di-tert-butyl dicarbonate (Boc Anhydride) | 1.5 equivalents | [1] |
| Reaction Conditions | | |
| Solvent | Dichloromethane (DCM) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 12 - 24 hours | [1] |
| Product Characteristics | | |
| Molecular Formula | C ₁₁ H ₂₁ NO ₃ | [2][3] |
| Molecular Weight | 215.29 g/mol | [2][3] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥ 97% (by NMR) | [2] |
| Reported Yield | High | [1] |

Experimental Protocol

This protocol is based on established procedures for the Boc protection of amines.[1]

Materials:

- 4-Aminocyclohexanol hydrochloride
- Di-tert-butyl dicarbonate (Boc₂O)
- Poly(4-vinylpyridine) or Triethylamine (TEA) as a base
- Dichloromethane (DCM), anhydrous
- Deionized water
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel (optional)
- Büchner funnel and filter paper
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-aminocyclohexanol hydrochloride (1.0 eq.).
- **Solvent and Base Addition:** Add anhydrous dichloromethane to the flask to create a suspension. To this, add the base (e.g., poly(4-vinylpyridine), 2.0 eq.). Stir the mixture at room temperature.
- **Addition of Boc Anhydride:** Dissolve di-tert-butyl dicarbonate (1.5 eq.) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirring suspension of the amine hydrochloride and base at room temperature over a period of 15-30 minutes.

- **Reaction:** Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
 - Upon completion, filter the reaction mixture to remove the base hydrochloride salt.
 - Wash the filtrate with deionized water, followed by a wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Filter to remove the drying agent.
- **Isolation of Product:** Remove the dichloromethane solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product will be a white to off-white solid.
- **Purification (if necessary):** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

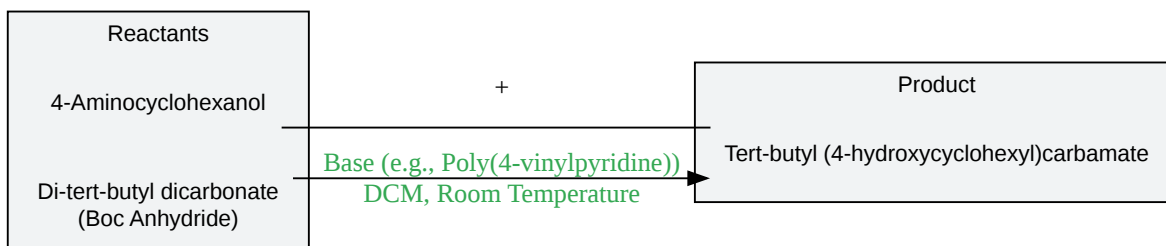
Safety Precautions:

- Perform the reaction in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Di-tert-butyl dicarbonate can cause skin and eye irritation. Avoid inhalation and contact with skin.
- Dichloromethane is a volatile and potentially harmful solvent. Handle with care and avoid inhalation.

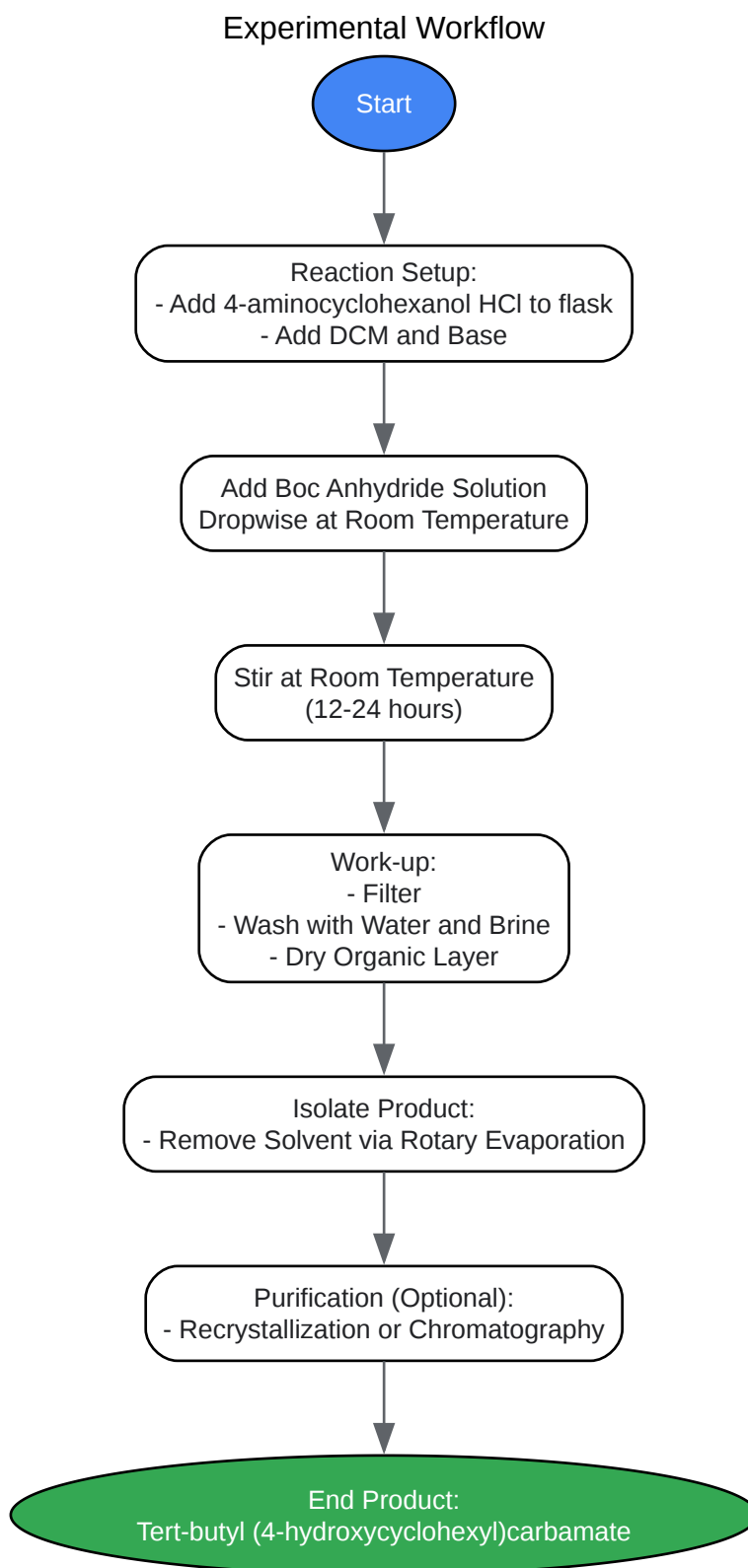
Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Reaction Scheme for the Synthesis of Tert-butyl (4-hydroxycyclohexyl)carbamate

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Caption: Chemical reaction for Boc protection of 4-aminocyclohexanol.



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Caption: Step-by-step experimental workflow for the synthesis.

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